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The Search for "pan-KRAS-IN-13"

The absence of "pan-KRAS-IN-13" in the search results could be due to several reasons:

¢ It might be an internal compound code from a pharmaceutical company or academic institution not

yet publicly disclosed.
e The name might be a generic placeholder from a commercial chemical catalog rather than a name

used in formal research publications.
¢ It's possible the compound is described under a different, official chemical name.

Promising Pan-KRAS Inhibitors in Development

While "pan-KRAS-IN-13" was not found, current research has yielded several notable pan-KRAS

inhibitors. The table below summarizes two key compounds for which detailed experimental data is

available.
Reported .

Compound L. . . Primary Molecular
Key Characteristics Experimental Efficacy .

Name . Mechanism

(In Vivo)

BI-2493 [1] Optimized from BI-2865 via Efficacy in various Reversible, non-covalent
spirocyclization; improved KRAS mutant & KRAS binding; inhibits nucleotide
metabolic stability & wild-type amplified exchange, trapping KRAS
permeability [1]. xenograft models [1].
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Reported .
Compound o ) ) Primary Molecular
Key Characteristics Experimental Efficacy .
Name . Mechanism
(In Vivo)
in inactive (GDP-bound)
state [2].
BI-2865 [1] Non-covalent, potent inhibitor Suppressed tumor Preferentially binds inactive
[2] active against a broad growth in KRAS mutant ~ KRAS state; inhibits SOS1-
spectrum of KRAS mutants mouse models [2]. mediated nucleotide
(e.g., G12A/C/DIFIV, G13C/D, exchange to prevent KRAS
Q61H) [2]. activation [2].
HDM2025 A pan-KRAS degrader Information awaited Targets KRAS protein for

(3]

(PROTAC) based on a novel

KRAS binder; data to be
presented mid-2025 [3].

(Preclinical data
presentation scheduled
for June 2025) [3].

degradation via the
proteasome system
(PROTAC mechanism) [3].

Experimental Characterization of Pan-KRAS Inhibitors

For researchers, the methodologies used to characterize inhibitors like BI-2865 are crucial. The following

workflow outlines key experiments used to validate pan-KRAS inhibitors, based on the study of BI-2865 [2].
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Experimental workflow for validating pan-KRAS inhibitors, illustrating the multi-stage process from

biophysical binding confirmation to in vivo efficacy studies.
The key experiments corresponding to the workflow stages include:

¢ Nucleotide Exchange Assays: These measure the inhibitor's ability to block the activation of
KRAS. Using purified KRAS protein, the assay quantifies how the compound inhibits the
exchange of GDP for GTP, which is catalyzed by the exchange factor SOS1. For BI-2865, this
resulted in an ICso of approximately 5 nM [2].
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¢ Binding Affinity and Kinetics: Isothermal Titration Calorimetry (ITC) and Surface Plasmon
Resonance (SPR) are used to determine binding strength and reversibility. BI-2865 bound to
various GDP-loaded KRAS mutants with high affinity (Kd of 10-40 nM) and showed reversible
kinetics with a dissociation rate (koff) of 0.015-0.05 s [2].

e Cellular Proliferation and Signaling: Inhibition of downstream signaling (e.g., phosphorylation of
ERK) and cell viability is tested in KRAS-mutant cell lines. In isogenic BaF3 cells, BI-2865
inhibited proliferation driven by KRAS G12C, G12D, and G12V with a mean ICso of about 140
nM [2].

¢ In Vivo Efficacy Studies: These evaluate the inhibitor's ability to suppress tumor growth in animal
models, typically mouse xenografts implanted with human KRAS-mutant cancer cells. BI-2865
showed significant suppression of KRAS-mutant tumor growth in mice without detrimental effects on
animal weight [2].

Future Directions: Beyond Inhibition to Degradation

The field is advancing beyond traditional inhibitors. A prominent new strategy is the development of
PROTACSs (Proteolysis-Targeting Chimeras) [1] [3]. These molecules are heterobifunctional: one end
binds to the target protein (KRAS), and the other end recruits an E3 ubiquitin ligase. This complex tags the

KRAS protein for destruction by the cell's proteasome system, effectively removing it from the cell [3].

Both BI-2493 and BI-2865 have been used as base structures to create effective KRAS degraders [1].
Furthermore, HDM2025, a novel pan-KRAS degrader from HuaMedicines, is scheduled for presentation in

June 2025, indicating active progress in this area [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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